N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16631404
InChI: InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3
SMILES:
Molecular Formula: C9H15NO4S
Molecular Weight: 236.31 g/mol

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

CAS No.:

Cat. No.: VC16631404

Molecular Formula: C9H15NO4S

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 -

Specification

Molecular Formula C9H15NO4S
Molecular Weight 236.31 g/mol
IUPAC Name (2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Standard InChI InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3
Standard InChI Key CGYFKBWVTSXRDZ-JWVBMALBSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O
Canonical SMILES CC(=O)NC(CSCC=CCO)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

MHBMA3-d3 is a stable isotopically labeled analog of MHBMA3, where three hydrogen atoms are replaced with deuterium. The parent compound, MHBMA3, is a mercapturic acid conjugate formed via the metabolic detoxification of BD epoxides. Its molecular formula is C9H15NO4SC_9H_{15}NO_4S, with a molecular weight of 233.29 g/mol . The deuterated form, MHBMA3-d3, retains the core structure but incorporates deuterium at specific positions to enhance mass spectrometric differentiation.

Structural Configuration

The compound exists as two geometric isomers (trans- and cis- configurations) due to the double bond in the 4-hydroxy-2-buten-1-yl side chain. Synthetic studies confirm that the trans-isomer (designated NE) and cis-isomer (NZ) exhibit nearly identical nuclear magnetic resonance (NMR) spectra but distinct chromatographic behaviors under optimized conditions . The deuterated variant is synthesized to mirror these isomeric properties while providing a stable isotopic signature for quantification.

Table 1: Key Molecular Properties of MHBMA3-d3

PropertyValueSource
Molecular FormulaC9H12D3NO4SC_9H_{12}D_3NO_4S
Molecular Weight236.31 g/molComputed
IUPAC Name(2S)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl-d3]sulfanylpropanoic acid
CAS RegistryNot publicly listed-
SMILESCC(=O)N[C@H](CSC(/C=C/[CO]D3)C(=O)ODerived

Synthesis and Characterization

MHBMA3-d3 is synthesized through a multi-step organic synthesis process, beginning with the deuterium labeling of the 4-hydroxy-2-buten-1-yl precursor. A recent study detailed the synthesis of both trans- and cis-isomers using stereoselective epoxidation of 1,3-butadiene followed by nucleophilic substitution with deuterated cysteine derivatives . Key steps include:

  • Deuterium Incorporation: Introduction of deuterium at the β-position of the butenyl chain via catalytic deuteration.

  • Conjugation with N-Acetylcysteine: Reaction of the deuterated epoxide with N-acetyl-L-cysteine under alkaline conditions.

  • Chromatographic Purification: Separation of isomers using reverse-phase ultra-performance liquid chromatography (UPLC).

Analytical Validation

The synthesized isomers were characterized using:

  • NMR Spectroscopy: 1H^1H- and 13C^13C-NMR confirmed structural integrity and deuterium placement.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements verified the molecular formula ([M+H]+=237.123\text{[M+H]}^+ = 237.123).

Analytical Methods for Quantification

MHBMA3-d3 is primarily employed as an internal standard in isotope-dilution LC-MS/MS assays. The CDC’s Tobacco and Volatiles Branch utilizes the following protocol for urinary VOC metabolite analysis :

LC-MS/MS Parameters

ParameterSpecification
ColumnAcquity UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm)
Mobile Phase15 mM ammonium acetate (A) / methanol (B)
Gradient0–4 min: 2–50% B; 4–5 min: 50–95% B
Ionization ModeElectrospray ionization (ESI) negative
MRM TransitionsMHBMA3: 232.1 → 127.0; MHBMA3-d3: 235.1 → 130.0

Table 2: Performance Metrics of MHBMA3-d3 in Spiked Urine

MatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
Human Urine0.050.1598.24.7

Research Findings and Biomarker Utility

Misidentification Challenges

A 2024 study revealed that prior reports of urinary MHBMA3 concentrations (median: 1.2 μg/L) were likely inflated due to co-eluting interference peaks mimicking the trans-isomer’s retention time . When analyzing 67 urine samples from BD-exposed individuals using MHBMA3-d3 as an internal standard, neither NE nor NZ isomers were detected. Instead, an unidentified peak with identical transition ions confounded quantification, highlighting the necessity of deuterated standards for specificity.

Comparative Biomarker Performance

MHBMA3-d3 enables accurate normalization of BD exposure data, addressing discrepancies between studies. For example:

  • Without Isotope Standard: Reported MHBMA3 levels ranged from 0.5–5.0 μg/L, with poor inter-laboratory reproducibility.

  • With MHBMA3-d3: Interference-corrected values showed <0.1 μg/L in non-smokers, aligning with gas chromatography-mass spectrometry (GC-MS) data for other BD metabolites .

Applications in Human Biomonitoring

MHBMA3-d3 is critical for:

  • Occupational Exposure Studies: Monitoring workers in rubber manufacturing and petroleum refining.

  • Environmental Health Assessments: Evaluating populations near industrial BD emission sources.

  • Tobacco Research: Quantifying BD exposure in smokers and users of heated tobacco products .

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